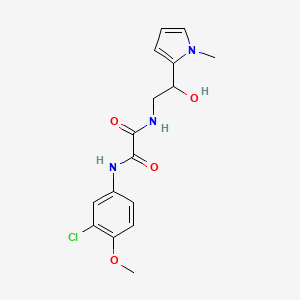
6-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridazinone, which is a class of organic compounds containing a pyridazine ring . Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
Pyridazines are often prepared via condensation of 1,4-diketones or 4-ketoacids with hydrazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
The chemical reactions involving pyridazines are diverse. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Physical And Chemical Properties Analysis
Pyridazine is a colorless liquid with a boiling point of 208 °C. It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .Applications De Recherche Scientifique
Pharmacological Research
Pyridazinone derivatives have been explored for a wide range of pharmacological activities, including antimicrobial , antidepressant , anti-hypertensive , anticancer , antiplatelet , and antiulcer effects among others .
Cardiovascular Studies
Some pyridazinone derivatives are known to act as cardiotonic agents , which can be beneficial in cardiovascular research for developing new therapies .
Anti-Inflammatory and Analgesic Development
These compounds have shown potential as analgesics and anti-inflammatory agents, which could be useful in creating new pain relief medications .
Neurological Applications
Derivatives of pyridazinone have been studied for their effects as neuroleptics , anxiolytics , and sedatives , indicating their possible use in neurological disorder treatments .
Agrochemical Research
Initially explored for cardiovascular drugs, pyridazinone nucleus has also found applications in agrochemicals .
Anti-Inflammatory Agents Development
Research has been conducted on developing pyridazinone derivatives as potential PDE4 inhibitors for their anti-inflammatory properties .
Propriétés
IUPAC Name |
3-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-16(2)8-10-9-20-7-3-6-17(10)13(19)11-4-5-12(18)15-14-11/h4-5,10H,3,6-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSNZPNKUPSQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2970668.png)
![Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2970669.png)
![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2970670.png)



![3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2970677.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)

![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)

